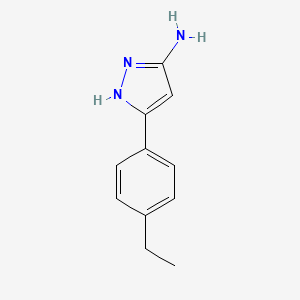

3-(4-ethylphenyl)-1H-pyrazol-5-amine

Description

Overview of Pyrazole (B372694) Core Structures in Modern Chemical Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. mdpi.com Its unique electronic properties, including aromaticity and the presence of both acidic and basic nitrogen centers, allow for a diverse range of chemical modifications and interactions with biological targets. In contemporary research, pyrazole-containing compounds are investigated for a wide array of applications, stemming from their ability to act as versatile pharmacophores.

The structural rigidity and planar nature of the pyrazole ring provide a stable platform for the spatial orientation of various functional groups, which is crucial for specific binding to enzyme active sites and receptors. Researchers have successfully incorporated the pyrazole core into molecules exhibiting anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer activities. nih.gov This broad spectrum of biological activity underscores the importance of the pyrazole nucleus as a foundational element in the design of new therapeutic agents.

Table 1: Key Attributes of the Pyrazole Core in Chemical Research

| Attribute | Description | Significance in Research |

| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. | Provides a stable and rigid scaffold for molecular design. |

| Electronic Properties | Possesses both a pyridine-like and a pyrrole-like nitrogen atom, allowing for diverse chemical reactivity. | Enables a wide range of functionalization and substitution patterns. |

| Biological Activity | The core is present in numerous compounds with a broad spectrum of pharmacological effects. | Serves as a "privileged structure" in medicinal chemistry for drug discovery. |

| Synthetic Accessibility | Can be synthesized through various well-established chemical reactions. | Facilitates the generation of large libraries of derivatives for screening. |

Significance of 1H-Pyrazol-5-amine Derivatives in Organic Synthesis and Medicinal Chemistry

Within the broader family of pyrazoles, the 1H-pyrazol-5-amine scaffold is of particular importance. The presence of the amino group at the 5-position introduces a key functional handle for further chemical elaboration. This amino group can act as a nucleophile, a base, or a directing group in various chemical transformations, making 1H-pyrazol-5-amine derivatives valuable building blocks in organic synthesis. scirp.org They serve as precursors for the construction of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which also exhibit significant biological activities. nih.gov

In medicinal chemistry, the 5-amino group can participate in crucial hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors. This ability to form strong and specific interactions is a key factor in the design of potent and selective drugs. Numerous studies have highlighted the role of the 5-aminopyrazole moiety in compounds targeting kinases, which are critical regulators of cellular processes and are often implicated in diseases like cancer and inflammation. nih.gov The development of small molecule kinase inhibitors is a major focus of modern drug discovery, and 1H-pyrazol-5-amine derivatives are prominent candidates in this field.

Rationale for Focused Academic Investigation of 3-(4-ethylphenyl)-1H-pyrazol-5-amine

The specific compound, this compound, merits focused investigation due to the combination of its core pyrazol-5-amine structure with a 4-ethylphenyl substituent. The rationale for its study can be broken down into the following key points:

Building on a Proven Scaffold: As established, the 1H-pyrazol-5-amine core is a well-validated pharmacophore. The addition of substituents allows for the fine-tuning of its biological and physicochemical properties.

Influence of the Aryl Substituent: The presence of a phenyl group at the 3-position is a common feature in many biologically active pyrazoles. This aryl group can engage in π-π stacking and hydrophobic interactions with biological targets.

Modulation by the Ethyl Group: The ethyl group at the para-position of the phenyl ring is expected to influence the compound's properties in several ways. It can enhance lipophilicity, which may affect cell membrane permeability and oral bioavailability. Furthermore, the ethyl group can subtly alter the electronic properties of the phenyl ring and its orientation relative to the pyrazole core, potentially leading to improved binding affinity and selectivity for a particular biological target.

Academic investigations into this compound would likely aim to synthesize and characterize the compound, and then to explore its potential in various biological assays. Such studies contribute to the broader understanding of structure-activity relationships (SAR) within the 3-aryl-1H-pyrazol-5-amine class of compounds and could lead to the identification of new lead compounds for drug development.

Historical Context of Pyrazole Synthesis and Derivatives

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883, which he obtained through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the field. Shortly after, in 1889, the parent pyrazole compound was synthesized by Buchner.

Early research into pyrazoles was largely driven by the discovery of their analgesic and antipyretic properties, leading to the development of drugs like Antipyrine. Over the decades, the synthetic methodologies for creating pyrazoles have expanded significantly. The Paal-Knorr synthesis, which involves the reaction of 1,3-dicarbonyl compounds with hydrazines, remains a cornerstone of pyrazole synthesis. More modern methods, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have further broadened the scope and efficiency of pyrazole derivative synthesis.

The ongoing exploration of pyrazole chemistry, from its historical roots to its current applications, highlights the enduring importance of this heterocyclic system in the advancement of science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJUUTBMBCHAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Ethylphenyl 1h Pyrazol 5 Amine

Classical and Contemporary Approaches to 5-Aminopyrazole Scaffold Synthesis

The most prevalent and versatile method for synthesizing the 5-aminopyrazole scaffold is the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This classical approach remains a cornerstone of pyrazole (B372694) chemistry. The reaction mechanism proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.govchim.it This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.govchim.it

For the synthesis of 3-(4-ethylphenyl)-1H-pyrazol-5-amine, the key starting material would be 3-(4-ethylphenyl)-3-oxopropanenitrile (B1302075), which is reacted with hydrazine hydrate.

Key Classical Synthetic Precursors:

β-Ketonitriles: These compounds provide the C3-C4-C5 fragment of the pyrazole ring.

Hydrazines: This reagent provides the N1 and N2 atoms of the ring.

Malononitrile (B47326) Derivatives: Thioacetals of malononitrile have also been used, reacting with hydrazine to form the 5-aminopyrazole ring through nucleophilic attack and subsequent cyclization. nih.govbeilstein-journals.org

Contemporary modifications of this classical approach include solid-phase synthesis, where β-ketonitriles are supported on a resin, allowing for easier purification and the generation of combinatorial libraries. nih.gov Additionally, ring transformation reactions, such as the conversion of isoxazoles or isothiazoles upon treatment with hydrazine, offer alternative pathways to the 5-aminopyrazole core. beilstein-journals.orgchim.it

Novel and Optimized Synthetic Strategies for this compound

Recent advancements in organic synthesis have introduced a variety of novel and optimized strategies that offer improvements in terms of efficiency, selectivity, and sustainability for the synthesis of substituted 5-aminopyrazoles like this compound.

When using monosubstituted hydrazines, the condensation with an unsymmetrical β-ketonitrile can lead to two possible regioisomers: the 3-substituted or the 5-substituted aminopyrazole. Controlling the regioselectivity of this reaction is a significant challenge. Research has shown that the reaction outcome can be directed by carefully controlling the reaction conditions. thieme-connect.com

Thermodynamic Control: Neutral conditions and higher temperatures typically favor the formation of the more thermodynamically stable 5-substituted aminopyrazole isomer. This is believed to occur through an equilibration of the initial Michael adducts before cyclization. thieme-connect.com

Kinetic Control: Basic conditions (e.g., using sodium ethoxide) at low temperatures can favor the kinetically preferred product. thieme-connect.com Under these conditions, the initial addition of the more nucleophilic nitrogen of the substituted hydrazine is followed by rapid cyclization, "trapping" the 3-substituted aminopyrazole isomer before equilibration can occur. thieme-connect.com

For the specific synthesis of this compound from 3-(4-ethylphenyl)-3-oxopropanenitrile and unsubstituted hydrazine hydrate, this issue of regioselectivity is avoided, as the pyrazole ring is symmetrical with respect to the nitrogen atoms before potential N-substitution.

Transition metal catalysis represents a powerful tool for the synthesis and functionalization of heterocyclic compounds. While classical methods build the ring from acyclic precursors, modern strategies can construct the pyrazole core or modify it through C-H activation. Rhodium(III)-catalyzed reactions have emerged as a notable method for synthesizing complex pyrazoles. rsc.orgacs.org

One advanced strategy involves the three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes, catalyzed by Rh(III), to construct N-aryl pyrazoles. rsc.orgacs.org This method allows for the simultaneous formation of multiple C-C and C-N bonds in a single step. Although a direct application to synthesize this compound has not been detailed, this methodology offers a potential route for creating complex derivatives.

Furthermore, copper-promoted dimerization of 5-aminopyrazoles has been reported as a method for the chemoselective synthesis of pyrazole-fused pyridazines and pyrazines through direct C-H/N-H, C-H/C-H, and N-H/N-H bond coupling. mdpi.com This demonstrates the potential for transition-metal catalysis in the subsequent functionalization of the target molecule.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact. nih.govbenthamdirect.com These strategies focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. researchgate.net

Key green approaches applicable to the synthesis of this compound include:

Aqueous Media: Using water as a solvent is a primary goal of green chemistry. researchgate.netthieme-connect.com Many pyrazole syntheses have been successfully adapted to aqueous conditions, often with the aid of catalysts. acs.org

Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net

Solvent-Free Conditions: Reactions can be performed by grinding the solid reactants together, sometimes with a catalyst, which completely eliminates the need for a solvent. researchgate.net

Use of Green Catalysts: The development of recyclable or biodegradable catalysts, such as magnetic nano-catalysts, aligns with green chemistry principles. researchgate.netfrontiersin.org

| Green Tactic | Description | Advantages |

|---|---|---|

| Water as Solvent | Replaces volatile organic compounds (VOCs) as the reaction medium. | Environmentally benign, low cost, non-flammable. |

| Ultrasonic Irradiation | Uses high-frequency sound waves to induce cavitation, promoting the reaction. | Shorter reaction times, improved yields, milder conditions. |

| Microwave Irradiation | Uses microwave energy to heat the reaction mixture rapidly and uniformly. | Dramatic reduction in reaction time, often higher yields. |

| Solvent-Free Grinding | Reactants are mixed and ground together in a mortar and pestle. | Eliminates solvent waste, simple procedure, often high yields. |

| Reusable Catalysts | Catalysts (e.g., magnetic nanoparticles) that can be easily recovered and reused. | Reduces catalyst waste and cost. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical. publish.csiro.au They are particularly well-suited for creating molecular diversity and have been extensively used for the synthesis of substituted pyrazoles. beilstein-journals.orgmdpi.com

A common MCR for synthesizing 5-aminopyrazole derivatives involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine. frontiersin.orgbeilstein-journals.org This approach allows for the rapid assembly of the pyrazole core with substituents at various positions. For instance, a three-component reaction of an appropriate azo-linked aldehyde, malononitrile, and phenylhydrazine (B124118) has been used to generate 5-amino-pyrazole-4-carbonitriles. frontiersin.org Such strategies could be adapted to produce analogs of this compound. The primary benefit of MCRs is the operational simplicity and the reduction of waste by avoiding the isolation of intermediate products. publish.csiro.au

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including pyrazoles, offering significant advantages over traditional batch processing. mdpi.comscilit.com In a flow system, reagents are continuously pumped through reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. galchimia.com

The benefits of flow chemistry for pyrazole synthesis include:

Enhanced Safety: The small reactor volume minimizes the risks associated with highly exothermic reactions or the handling of hazardous intermediates, such as diazo compounds, which can be generated and consumed in situ. mdpi.commit.edu

Improved Efficiency and Scalability: Continuous processing can lead to higher throughput and is often more easily scaled up than batch reactions. galchimia.com

Access to Novel Reaction Conditions: Flow reactors can be operated at temperatures and pressures above the boiling point of the solvent, accelerating reaction rates. mit.edu

A two-stage flow process has been developed for the synthesis of substituted pyrazoles starting from acetophenones. galchimia.com The acetophenone (B1666503) is first condensed with DMF-DMA to form an enaminone intermediate, which is then reacted with hydrazine in a second reactor to generate the pyrazole ring. galchimia.com This methodology could be directly applied to the synthesis of this compound by starting with 4'-ethylacetophenone.

| Methodology | Key Features | Primary Advantage(s) |

|---|---|---|

| Classical Condensation | Reaction of β-ketonitriles with hydrazines. | Well-established, versatile, reliable. nih.gov |

| Regioselective Synthesis | Control of reaction conditions (kinetic vs. thermodynamic). | Access to specific, otherwise hard-to-obtain isomers. thieme-connect.com |

| Transition Metal Catalysis | C-H activation and cross-coupling reactions. | High efficiency for complex structures, novel bond formations. researchgate.net |

| Green Chemistry | Aqueous media, microwave/ultrasound, solvent-free. | Reduced environmental impact, increased safety. researchgate.net |

| Multicomponent Reactions | One-pot synthesis with three or more reactants. | High atom economy, operational simplicity, diversity. publish.csiro.au |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, precise process control. mdpi.comgalchimia.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of 3-aryl-1H-pyrazol-5-amines, including this compound, is most commonly achieved through the condensation of a β-ketonitrile with hydrazine. nih.govbeilstein-journals.org The efficiency and yield of this transformation are highly dependent on the reaction conditions. Researchers have systematically optimized various parameters, including the choice of solvent, catalyst, temperature, and reaction time, to enhance product yield and purity.

Key parameters that are typically optimized include:

Solvent: The polarity and protic nature of the solvent can significantly influence the reaction rate. Protic solvents like ethanol (B145695) and isopropanol (B130326) are commonly used as they can facilitate proton transfer steps in the mechanism. chim.it Acetic acid is also frequently employed, often acting as both a solvent and an acid catalyst. chim.it

Catalyst: The condensation can be performed under neutral, acidic, or basic conditions. Acidic catalysts, such as acetic acid or hydrochloric acid, are often added to protonate the carbonyl group of the β-ketonitrile, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine. chim.it Conversely, in some cases, basic conditions have been used, particularly when starting with a hydrazine salt, which requires a base like triethylamine (B128534) to liberate the free hydrazine. chim.it

Temperature: Reaction temperatures can range from room temperature to reflux conditions. chim.it The application of microwave irradiation has been shown to dramatically reduce reaction times from several hours to mere minutes, representing a significant strategy for yield enhancement and process efficiency. chim.it

Reactant Stoichiometry: The molar ratio of the β-ketonitrile to hydrazine is also a critical factor. Using a slight excess of hydrazine can help to drive the reaction to completion, but a large excess may complicate purification.

The following table summarizes the optimization of reaction conditions for the synthesis of various 3-aryl-5-aminopyrazoles, which serves as a model for the synthesis of this compound.

| Entry | β-Ketonitrile Precursor | Hydrazine Source | Solvent | Catalyst/Additive | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzoylacetonitrile | Hydrazine hydrate | Ethanol | None (Neutral) | Room Temp. | 16 h | 50 |

| 2 | Benzoylacetonitrile | Phenylhydrazine | Ethanol | None (Neutral) | Reflux | 6 h | 70 |

| 3 | Substituted benzoylacetonitrile | Hydrazine hydrate | Ethanol | Acetic Acid | 75 | 3 h | 96-99 |

| 4 | Substituted benzoylacetonitrile | Hydrazine hydrate | Ethanol | Hydrochloric Acid | 90 | 14 h | 91-97 |

| 5 | 3-Methoxyacrylonitrile | Phenylhydrazine | Toluene | Acetic Acid | Microwave | 10 min | 90 |

| 6 | 3-Oxo-3-phenylpropanenitrile | Methylhydrazine sulfate | Ethanol | Triethylamine | Reflux | 2 h | 75 |

Further strategies for yield enhancement involve procedural modifications. For instance, a one-pot synthesis starting from an ester and a nitrile has been developed. chim.it This method involves an initial base-assisted Claisen condensation to form the β-ketonitrile in situ, followed by neutralization and the addition of hydrazine. chim.it Careful control of the pH is crucial in this sequence, as the basicity required for the first step can hinder the subsequent cyclization if not properly neutralized. chim.it

Mechanistic Investigations of Synthetic Transformations

The formation of a 3-aryl-1H-pyrazol-5-amine from a β-ketonitrile (specifically, 3-(4-ethylphenyl)-3-oxopropanenitrile) and hydrazine proceeds through a well-established condensation and cyclization mechanism. nih.govbeilstein-journals.org The transformation consists of two primary steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is often the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the carbon's electrophilicity. Following the attack, a proton transfer and subsequent dehydration (loss of a water molecule) occur, leading to the formation of a hydrazone intermediate. beilstein-journals.org

Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. This cyclization step forms a five-membered ring. A subsequent tautomerization, involving proton shifts, leads to the formation of the stable aromatic pyrazole ring, yielding the final this compound product. beilstein-journals.org

Step 1: Nucleophilic attack of hydrazine on the carbonyl carbon of 3-(4-ethylphenyl)-3-oxopropanenitrile. Step 2: Elimination of a water molecule to form the hydrazone intermediate. Step 3: Intramolecular attack of the terminal nitrogen on the nitrile carbon. Step 4: Tautomerization to yield the aromatic this compound.

When using substituted hydrazines (e.g., phenylhydrazine or methylhydrazine), the question of regioselectivity arises, as two different pyrazole isomers can potentially be formed. However, the reaction of β-ketonitriles is generally highly regiospecific. nih.gov The initial nucleophilic attack almost invariably occurs via the more sterically accessible and often more nucleophilic terminal nitrogen of the substituted hydrazine. This leads predominantly to the formation of 1-substituted-3-aryl-1H-pyrazol-5-amines. nih.gov

Mechanistic studies have also considered factors that can divert the reaction pathway. For example, the presence of bulky substituents on the reactants can slow down certain steps, potentially allowing side reactions to become competitive. beilstein-journals.org However, for the synthesis of this compound from 3-(4-ethylphenyl)-3-oxopropanenitrile and unsubstituted hydrazine, the described pathway is the overwhelmingly favored and mechanistically accepted route. nih.govbeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 3 4 Ethylphenyl 1h Pyrazol 5 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-ethylphenyl)-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment.huji.ac.illibretexts.orglibretexts.orgcreative-biostructure.com

Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of this compound. Correlation Spectroscopy (COSY) reveals proton-proton coupling relationships, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, Heteronuclear Multiple Bond Correlation (HMBC) shows long-range proton-carbon correlations, and Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space proton proximities.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|

| 1 (NH) | 11.50 (br s) | - | C3, C5, C4 |

| 3 (C) | - | 148.5 | - |

| 4 (CH) | 5.80 (s) | 95.0 | C3, C5 |

| 5 (C-NH₂) | - | 155.0 | - |

| 1' (C) | - | 130.0 | - |

| 2', 6' (CH) | 7.60 (d, J=8.0 Hz) | 128.0 | C4', C1', C3 |

| 3', 5' (CH) | 7.25 (d, J=8.0 Hz) | 127.5 | C1', C4' |

| 4' (C) | - | 145.0 | - |

| 7' (CH₂) | 2.65 (q, J=7.6 Hz) | 28.5 | C4', C1', C8' |

| 8' (CH₃) | 1.25 (t, J=7.6 Hz) | 15.5 | C7', C4' |

A COSY spectrum would show a clear correlation between the ethyl group's methylene (B1212753) protons (H-7') and methyl protons (H-8'), as well as between the aromatic protons H-2'/H-6' and H-3'/H-5'. The HSQC spectrum would directly link each proton signal to its corresponding carbon signal as listed in the table.

The HMBC spectrum is particularly insightful, revealing long-range correlations that confirm the connectivity of the molecular fragments. For instance, correlations from the aromatic protons H-2'/H-6' to the pyrazole (B372694) carbon C3 would firmly establish the connection between the ethylphenyl ring and the pyrazole core. Similarly, correlations from the pyrazole proton H-4 to carbons C3 and C5 would confirm the pyrazole ring structure.

NOESY data would provide through-space correlations, for example, between the pyrazole NH proton and the H-4 proton, as well as between the ethylphenyl protons and adjacent protons on the aromatic ring, confirming their spatial proximity.

Solid-State NMR Studies for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of molecules in the solid state, including the characterization of polymorphs—different crystalline forms of the same compound. nih.govbohrium.comnih.govcdnsciencepub.com For pyrazole derivatives, ssNMR is particularly useful in studying tautomerism, which can be frozen in the solid state. nih.govnih.govcdnsciencepub.com

In the case of this compound, different crystalline forms could potentially exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. nih.gov Cross-polarization magic-angle spinning (CP/MAS) experiments would be employed to obtain high-resolution ¹³C and ¹⁵N spectra. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and nitrogens (N1 and N2) would be sensitive to the local environment and the specific tautomeric form present in the crystal lattice. nih.gov The presence of multiple, distinct signals for these nuclei could indicate the existence of different polymorphs or non-equivalent molecules within the asymmetric unit of a single crystalline form. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis.researchgate.netmdpi.comnih.gov

High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Proposed Structure/Fragment |

|---|---|---|

| [M+H]⁺ | 188.1182 | C₁₁H₁₄N₃⁺ |

| [M+H - N₂]⁺ | 160.1097 | Loss of nitrogen from the pyrazole ring |

| [M+H - HCN]⁺ | 161.1026 | Loss of hydrogen cyanide from the pyrazole ring |

| [C₉H₁₁]⁺ | 119.0861 | 4-ethylphenyl cation |

The protonated molecule [M+H]⁺ would be observed with a high degree of mass accuracy, confirming the molecular formula C₁₁H₁₃N₃. The fragmentation of pyrazole derivatives often involves the loss of stable neutral molecules such as nitrogen (N₂) and hydrogen cyanide (HCN). researchgate.net Therefore, significant fragment ions corresponding to [M+H - N₂]⁺ and [M+H - HCN]⁺ would be expected. Another prominent fragmentation pathway would involve the cleavage of the bond between the pyrazole and the ethylphenyl ring, leading to the formation of the 4-ethylphenyl cation. This cation could further fragment through the loss of a methyl radical to yield a stable tropylium-like ion.

X-ray Crystallography of this compound and Its Complexes.beilstein-archives.orgnih.govresearchgate.netmdpi.comcardiff.ac.uk

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding).researchgate.netnih.govresearchgate.netnih.gov

The crystal structure of this compound would be heavily influenced by intermolecular hydrogen bonding. nih.govresearchgate.net The pyrazole ring contains both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), while the amino group at the 5-position provides two additional hydrogen bond donors. This arrangement facilitates the formation of extensive hydrogen-bonding networks.

Common hydrogen-bonding motifs in pyrazole derivatives include dimers, trimers, tetramers, and catemers (chains). researchgate.netnih.gov Given the presence of the amino group, it is likely that this compound would form a robust network of N-H···N and N-H···N hydrogen bonds, linking the molecules into layers or a three-dimensional framework. The ethylphenyl groups would likely be situated in a way that minimizes steric hindrance while allowing for favorable van der Waals interactions.

Conformational Analysis in the Solid State.nih.govrsc.org

In the solid state, the conformation of this compound would be dictated by the interplay of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. A key conformational feature would be the dihedral angle between the plane of the pyrazole ring and the plane of the 4-ethylphenyl ring. This angle would likely be non-zero to alleviate steric hindrance between the ortho-protons of the phenyl ring and the atoms of the pyrazole ring. nih.gov The ethyl group itself can adopt different conformations, with the C-C bond of the ethyl group likely oriented to minimize steric clashes with the rest of the molecule and neighboring molecules in the crystal.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent bonds and functional groups. While direct experimental spectra for this specific compound are not widely published, a comprehensive analysis can be constructed based on established characteristic frequencies for its structural components: the pyrazole ring, the 5-amino group, and the 4-ethylphenyl substituent, supported by computational studies on analogous molecules. asrjetsjournal.orgmdpi.com

Key Vibrational Modes:

N-H Vibrations: The amino (-NH2) group at the 5-position of the pyrazole ring is expected to exhibit characteristic stretching vibrations. Typically, primary amines show two distinct N-H stretching bands in the FT-IR spectrum, corresponding to asymmetric and symmetric stretching modes, generally appearing in the region of 3500-3300 cm⁻¹. The N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range. researchgate.net

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations are expected to appear in the 1600-1400 cm⁻¹ region of the FT-IR and Raman spectra. These bands are often coupled and can be sensitive to the substitution pattern on the ring.

Aromatic C-H and C=C Stretching: The 4-ethylphenyl group will display characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations typically result in a series of bands in the 1615-1430 cm⁻¹ region.

Ethyl Group Vibrations: The ethyl substituent (-CH2CH3) will have its own characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2980-2850 cm⁻¹ range. Bending vibrations for the CH2 and CH3 groups will appear in the 1470-1370 cm⁻¹ region.

Pyrazole Ring Vibrations: The pyrazole ring itself has characteristic ring breathing and deformation modes, which are typically observed at lower frequencies in the fingerprint region of the spectra.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Asymmetric Stretch | 3450 - 3350 | FT-IR, Raman |

| N-H Symmetric Stretch | 3350 - 3250 | FT-IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | FT-IR, Raman |

| N-H Bend (Scissoring) | 1650 - 1580 | FT-IR |

| C=N and C=C Stretch (Pyrazole) | 1600 - 1450 | FT-IR, Raman |

| Aromatic C=C Stretch | 1615 - 1430 | FT-IR, Raman |

| CH₂ and CH₃ Bend | 1470 - 1370 | FT-IR |

Note: These are predicted frequency ranges based on typical values for the constituent functional groups and may vary in the actual experimental spectrum.

Computational studies using Density Functional Theory (DFT) on similar pyrazole derivatives have shown good correlation between calculated and experimental vibrational frequencies, aiding in the precise assignment of complex vibrational modes. mdpi.comnih.gov Such theoretical analyses are invaluable for a detailed understanding of the vibrational dynamics of this compound.

Electronic Spectroscopy (UV-Vis) and Photophysical Property Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π–π* transitions associated with the conjugated system formed by the pyrazole ring and the 4-ethylphenyl group. The presence of the amino group, which acts as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 3-phenylpyrazole, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Expected Electronic Transitions:

π–π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic pyrazole and phenyl rings. These are typically observed in the 200-300 nm region.

n–π Transitions:* The presence of nitrogen atoms with lone pairs of electrons in the pyrazole ring and the amino group allows for n–π* transitions, which involve the promotion of a non-bonding electron to a π* anti-bonding orbital. These transitions are generally of lower intensity and may appear at longer wavelengths, potentially overlapping with the π–π* bands.

The solvent environment can influence the position of the absorption bands. Polar solvents may lead to shifts in the absorption maxima due to differential stabilization of the ground and excited states.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π–π* (Pyrazole and Phenyl Rings) | ~ 250 - 280 | High |

| n–π* | ~ 290 - 320 | Low to Medium |

Note: These are predicted values based on the electronic properties of similar aromatic and heterocyclic compounds. Actual experimental values may differ.

Further photophysical characterization would involve studying the fluorescence properties of the molecule. Many pyrazole derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the study of its emission spectrum, quantum yield, and lifetime would provide valuable information about its excited state dynamics and potential applications in areas such as fluorescent probes and materials science. Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to theoretically predict the electronic absorption spectra and provide a deeper understanding of the nature of the electronic transitions. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 3 4 Ethylphenyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and electronic properties of 3-(4-ethylphenyl)-1H-pyrazol-5-amine. Methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.gov These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons, which are fundamental to its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For pyrazole (B372694) derivatives, DFT calculations can precisely determine these energy levels. For instance, in a study on a related pyrazole compound, the HOMO-LUMO energy gap was found to be small, indicating high chemical reactivity and the potential for intramolecular charge transfer. researchgate.net The distribution of these orbitals is also informative; for many pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amine group, while the LUMO may be distributed across the aromatic systems. researchgate.net This distribution helps in predicting which parts of the molecule are likely to be involved in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.3 |

| Energy Gap (ΔE) | 4.5 |

Note: This data is representative of pyrazole derivatives and is for illustrative purposes.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. asrjetsjournal.org Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov

In the case of this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms of the amine group and the pyrazole NH would exhibit positive potential, marking them as hydrogen bond donor sites. nih.gov This analysis is critical for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of this compound and provide detailed insights into its interactions with biological targets, such as proteins or enzymes. researchgate.net By simulating the molecule's behavior in a biological environment (e.g., in water), researchers can understand its dynamic properties, which are often crucial for its biological activity. nih.gov

MD simulations can explore the binding modes of a ligand within the active site of a protein. researchgate.net For pyrazole-containing compounds, these simulations have been used to assess the stability of ligand-protein complexes, calculating parameters like root-mean-square deviation (RMSD) to see how the ligand's position changes over time. nih.gov Such studies can confirm docking results and provide a more dynamic picture of the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. uomphysics.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. asrjetsjournal.orgnih.gov Theoretical calculations for similar pyrazole structures have shown good correlation with experimental data, helping to assign specific signals to the correct atoms in the molecule. nih.govresearchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as N-H stretching or C=C ring vibrations. materialsciencejournal.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. materialsciencejournal.orgdntb.gov.ua These calculations can predict the maximum absorption wavelength (λmax) and help explain the electronic properties of the molecule, such as the nature of the HOMO-LUMO transition. materialsciencejournal.org

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrazole Analog

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (NH proton, ppm) | 5.4 | 5.2 |

| 13C NMR (C=N carbon, ppm) | 155.0 | 153.8 |

| IR (N-H stretch, cm-1) | 3450 | 3435 |

| UV-Vis λmax (nm) | 280 | 278 |

Note: This data is representative and serves to illustrate the typical agreement between computational predictions and experimental results for similar compounds.

Computational Analysis of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface. nih.gov This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. For the synthesis of pyrazole derivatives, computational studies can help understand the reaction pathways, such as the cyclocondensation reactions used to form the pyrazole ring. mdpi.com

By calculating the activation energies associated with different possible transition states, researchers can predict the most likely reaction mechanism. nih.gov This knowledge is crucial for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the synthesis of this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Assessment (Computational Models Only)

In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of a compound. In silico models provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. mdpi.com These predictions help to identify compounds with favorable drug-like properties before committing to expensive and time-consuming experimental studies. researchgate.net

For this compound, various molecular descriptors can be calculated to predict its ADME profile. These include parameters related to solubility (LogS), intestinal absorption, blood-brain barrier permeability (LogBB), and potential interaction with metabolic enzymes like cytochrome P450. Computational tools can also predict whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five. researchgate.net

Table 3: Illustrative In Silico ADME Predictions for a Drug-like Pyrazole Molecule

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Water Solubility (LogS) | -3.5 | Soluble |

| Human Intestinal Absorption (%) | 95 | High |

| Blood-Brain Barrier Permeability | Yes | Can cross BBB |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Lipinski's Rule of Five Violations | 0 | Good drug-likeness |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities

No specific QSAR models for this compound were found in the reviewed literature. While QSAR studies are common for the broader class of pyrazole derivatives to correlate their structural features with biological activities, such analyses dedicated to this compound are not available in the public domain. These studies typically involve the generation of mathematical models that relate the physicochemical properties of compounds to their biological activities, but data for this particular molecule is absent.

Molecular Docking Studies with Potential Biological Targets (In Silico)

Detailed molecular docking studies for this compound against specific biological targets have not been reported in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While numerous studies have performed docking analyses on various pyrazole analogs to explore their binding modes with targets like kinases, enzymes, and receptors, specific data including binding energies, interaction types, and key amino acid residues for this compound is not available.

Reactivity, Derivatization, and Transformation Studies of 3 4 Ethylphenyl 1h Pyrazol 5 Amine

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring and Amine Group

The 3-(4-ethylphenyl)-1H-pyrazol-5-amine molecule possesses multiple nucleophilic centers, primarily the exocyclic amino group, the N1 nitrogen of the pyrazole ring, and to a lesser extent, the C4 carbon. The reactivity of these sites towards electrophiles is a cornerstone of its derivatization. nih.gov The general order of nucleophilicity in 5-aminopyrazoles is typically the 5-NH2 group, followed by the 1-NH group, and then the 4-CH group. nih.govbeilstein-journals.org

Acylation and Sulfonylation of the Amine

The exocyclic amine group of this compound is readily susceptible to acylation and sulfonylation, leading to the formation of corresponding amides and sulfonamides. These reactions are standard functionalization techniques for 5-aminopyrazoles. nih.gov

Acylation: The reaction with acylating agents such as acetic anhydride (B1165640) or benzoyl chloride, typically in the presence of a base, would yield the corresponding N-acylated derivatives. beilstein-journals.orgresearchgate.netnih.gov For instance, the acetylation of an amine with acetic anhydride is a common transformation. researchgate.netnih.gov While a specific reaction for this compound is not detailed in the provided search results, the general reactivity of aromatic amines suggests a straightforward conversion. researchgate.net

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This results in the formation of a stable sulfonamide linkage. The synthesis of pyrazole-4-sulfonamide derivatives has been documented, showcasing the susceptibility of the pyrazole scaffold to sulfonylation, although this example pertains to substitution on the ring rather than the amino group. nih.gov However, the conversion of 5-aminopyrazoles to their sulfonamide derivatives by treatment with an arylsulfonyl chloride is a known transformation. beilstein-journals.org

A summary of representative acylation and sulfonylation reactions is presented in Table 1.

| Reagent | Product Type |

| Acetic Anhydride | N-(3-(4-ethylphenyl)-1H-pyrazol-5-yl)acetamide |

| p-Toluenesulfonyl chloride | N-(3-(4-ethylphenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |

This table presents the expected products from the acylation and sulfonylation of this compound based on the general reactivity of 5-aminopyrazoles.

Alkylation and Arylation Reactions

The nitrogen atoms of this compound can undergo alkylation and arylation reactions. The exocyclic amine is a primary site for such modifications.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging.

Arylation: The N-arylation of the amino group of 5-aminopyrazoles can be accomplished through methods like the Buchwald-Hartwig amination. osi.lv This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the pyrazole's amino group and an aryl halide. osi.lv Furthermore, the C-4 position of the pyrazole ring is also amenable to arylation. nih.govchim.it For instance, the palladium-catalyzed direct C-4 arylation of 5-aminopyrazoles with aryl bromides has been reported to proceed in good yields. chim.it

Cycloaddition Reactions Involving the Pyrazole Moiety

The pyrazole ring system, particularly when functionalized with an amino group, can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. 5-aminopyrazoles serve as versatile precursors in the synthesis of various fused pyrazoloazines through reactions with bielectrophiles. nih.govbeilstein-journals.org One notable example is the aza-Diels-Alder reaction. Pyrazolylimines, which can be synthesized from 5-aminopyrazoles, have been shown to react with dienophiles like maleimides to yield pyrazolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.org This demonstrates the potential of the pyrazole moiety in this compound to act as a diene component in cycloaddition reactions, subsequent to its transformation into a suitable reactive intermediate.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the C5 position of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). edu.krdekb.egresearchgate.net This reaction is a fundamental transformation in organic chemistry and is widely used for the synthesis of various heterocyclic systems. ekb.eg For example, 5-aminopyrazoles can react with reagents like diisopropylformamide dimethyl acetal (B89532) to furnish pyrazolylimines. nih.gov These imine derivatives can then serve as intermediates in further synthetic transformations, such as cycloaddition reactions. nih.govbeilstein-journals.org The formation of Schiff bases from pyrazole aldehydes and various aromatic amines has also been extensively studied, indicating the general propensity of the pyrazole scaffold to be involved in imine chemistry. ekb.eg

Metal Complexation and Coordination Chemistry of this compound

The nitrogen atoms within the this compound structure, specifically the two nitrogen atoms of the pyrazole ring and the nitrogen of the exocyclic amino group, can act as Lewis bases and coordinate with metal ions. This allows the compound to function as a ligand in coordination chemistry.

Ligand Properties and Chelating Behavior

The spatial arrangement of the nitrogen atoms in this compound makes it a potential chelating ligand. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The pyrazole ring's N2 atom and the exocyclic 5-amino group are suitably positioned to form a stable five-membered chelate ring upon coordination with a metal ion. The study of pyrazoline derivatives has shown their ability to form complexes with metal ions, with the nitrogen atoms of the pyrazoline ring and adjacent substituents acting as binding sites. This suggests that this compound would exhibit similar chelating behavior, making it a candidate for applications in areas such as catalysis and materials science.

Synthesis and Characterization of Metal Complexes

The this compound structure possesses multiple potential coordination sites, primarily the two nitrogen atoms of the pyrazole ring and the exocyclic amino group, making it a versatile ligand for forming metal complexes. Pyrazole derivatives are known to coordinate with a wide array of metal ions, including transition metals, lanthanides, and actinides. nih.govresearchgate.netsemanticscholar.org The synthesis of such complexes is typically achieved by reacting the pyrazole ligand with a suitable metal salt (e.g., acetates, chlorides) in an alcoholic or other appropriate solvent, often under reflux. nih.gov The resulting metal complexes precipitate from the solution and can be isolated and purified. nih.gov

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques to determine their structure, stoichiometry, and coordination mode.

Elemental Analysis: Confirms the metal-to-ligand ratio in the complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the vibrational frequencies of the C=N and N-H bands of the pyrazole ring and the amino group upon complexation indicates the involvement of these groups in bonding to the metal ion. researchgate.net

UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex and helps to propose the geometry of the coordination sphere (e.g., octahedral, tetrahedral). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data show changes in the chemical shifts of protons and carbons near the coordination sites upon complexation, confirming the ligand's binding to the metal. nih.gov

Magnetic Susceptibility and Molar Conductance: These measurements help to determine the magnetic properties of the complex and whether the ligand is acting as a neutral or charged species in the coordination sphere. researchgate.netsemanticscholar.org

The pyrazole moiety can act as a bidentate or monodentate ligand, and pyrazolide anions are considered highly versatile ligands in coordination chemistry. researchgate.net In the case of this compound, it can coordinate as a neutral bidentate ligand, for instance, through the amino nitrogen and a pyrazole ring nitrogen.

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands | Coordination of pyrazole and/or amino nitrogen to the metal center | researchgate.net |

| UV-Visible Spectroscopy | Appearance of new absorption bands | d-d transitions or charge-transfer bands, indicative of coordination geometry | nih.gov |

| Molar Conductance | Low values in DMF solution | Complexes are non-electrolytic in nature | semanticscholar.org |

| Magnetic Susceptibility | Paramagnetic or diamagnetic behavior | Provides information on the electronic structure and oxidation state of the central metal ion | researchgate.net |

Oxidation and Reduction Pathways of the Compound

The redox chemistry of this compound is dominated by the reactivity of the aminopyrazole core. The compound can undergo facile oxidation, while the aromatic pyrazole ring is generally stable under reductive conditions.

Oxidation Pathways A primary oxidation pathway for pyrazol-5-amines involves oxidative dehydrogenative N-N coupling to form symmetrical azo compounds. nih.govacs.org This transformation can be achieved using various catalytic systems. One effective method involves a copper-catalyzed process where 3-aryl-1H-pyrazol-5-amine is treated with a copper(I) iodide (CuI) catalyst and an oxidant like aqueous tert-butyl hydroperoxide (TBHP) in a solvent such as dichloromethane. nih.govacs.org This directly converts two molecules of the aminopyrazole into the corresponding azopyrrole derivative. nih.gov

Another approach utilizes an iodine-mediated system. In this reaction, the aminopyrazole is treated with iodine (I₂) and an oxidant (e.g., TBHP) in ethanol (B145695). This process can simultaneously install an iodine atom at the 4-position of the pyrazole ring while forming the N=N double bond, yielding highly functionalized iodo-substituted azopyrroles. nih.govacs.org The mechanism is proposed to proceed through a single-electron oxidation of the aminopyrazole to form a radical cation, which then couples to form a hydrazine (B178648) intermediate that is further oxidized to the final azo product. nih.govacs.org

Furthermore, electrochemical oxidation represents a metal-free and environmentally promising approach to achieve this N-N coupling. mdpi.com This can be performed either in a single stage, where an anode material like nickel facilitates the oxidation, or in a two-stage process involving the electrogeneration of a halogenating oxidant (e.g., NaOBr) which then reacts with the aminopyrazole. mdpi.com

| Catalyst/Reagent System | Oxidant | Solvent | Key Product Feature | Reference |

|---|---|---|---|---|

| CuI / 1,10-phenanthroline | TBHP (aq) | CH₂Cl₂ | Direct formation of azopyrrole | nih.gov |

| I₂ / K₂CO₃ | TBHP (aq) | Ethanol | Simultaneous C-I and N-N bond formation | nih.govacs.org |

| Electrooxidation (Ni anode) | Electric current | Alkaline medium | Metal-free N-N coupling | mdpi.com |

Reduction Pathways The pyrazole ring is an aromatic heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions. For instance, studies on related pyrazole derivatives show that other functional groups, such as a nitro group, can be selectively reduced to an amino group by catalytic hydrogenation without affecting the pyrazole ring. beilstein-journals.org This stability suggests that reduction pathways for this compound would primarily involve its functional groups or its oxidized derivatives.

The most relevant reduction pathway is the reverse of the oxidative coupling—the reduction of the resulting azo-pyrazole derivatives. Azo compounds can typically be reduced to their corresponding hydrazo compounds (containing an N-H-N-H linkage) or further cleaved to regenerate the parent amino compounds. This reduction can be achieved through various methods, including catalytic hydrogenation or using chemical reducing agents. The electrochemical dehydrogenation of hydrazoheteroaryl compounds is a known method for forming azo compounds, implying that the reverse electrochemical reduction is a viable pathway to convert the azo derivative back to the hydrazo form. researchgate.net

Derivatization for Non-Biological Applications (e.g., Material Science Precursors)

The reactivity of this compound makes it a valuable precursor for materials with interesting optical and electronic properties. Key derivatization strategies focus on C-H functionalization of the pyrazole ring and transformations of the amino group.

A crucial first step for creating advanced materials is the direct C-H halogenation of the pyrazole ring, which introduces a versatile synthetic handle. The reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) provides a metal-free and efficient method to install a halogen atom at the 4-position of the pyrazole ring with moderate to excellent yields. beilstein-archives.orgresearchgate.net These 4-halogenated pyrazoles are key building blocks for further synthetic modifications.

The azo compounds formed from the oxidation of this compound have direct applications in materials science. Aromatic azo compounds are known to be utilized in the development of photochemical molecular switches, liquid crystal materials, and biomedical imaging agents. nih.gov The iodo-substituted azopyrroles, synthesized via the iodine-mediated oxidation, are particularly valuable. The iodine atom serves as an excellent leaving group for subsequent cross-coupling reactions, such as the Sonogashira cross-coupling with terminal alkynes. nih.gov This reaction allows for the introduction of a wide range of functional groups, enabling the synthesis of complex, conjugated molecules with tailored photophysical properties for advanced materials. nih.gov

| Reaction Type | Reagents | Product | Application/Significance | Reference |

|---|---|---|---|---|

| C-H Halogenation | NXS (N-halosuccinimide) in DMSO | 4-Halogenated pyrazol-5-amine | Creates a versatile building block for further synthesis | beilstein-archives.orgresearchgate.net |

| Oxidative Azo Coupling | CuI/TBHP or I₂/TBHP | Azo-pyrazole derivative | Precursor for liquid crystals, photochemical switches | nih.gov |

| Sonogashira Cross-Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-functionalized azo-pyrazole | Synthesis of complex conjugated organic materials | nih.gov |

Biological and Pharmacological Investigations of 3 4 Ethylphenyl 1h Pyrazol 5 Amine Preclinical, in Vitro, and in Silico Focus

In Vitro Enzyme Inhibition Studies

The 1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of various enzyme inhibitors. Derivatives of this core structure have demonstrated significant potential in modulating the activity of several key enzyme families, primarily through competitive binding in the active site.

Kinase Inhibition Potency and Selectivity (in vitro)

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related structure, is a known pharmacophore for kinase inhibitors. Pyrazole (B372694) derivatives are recognized as pharmacologically important scaffolds for developing inhibitors that play a crucial role in treating various cancers, including lymphoma, breast, and cervical cancer, as well as inflammation disorders. The pyrazole moiety often interacts with key residues in the hinge region of the kinase active site.

While direct studies on 3-(4-ethylphenyl)-1H-pyrazol-5-amine are not extensively detailed in the reviewed literature, research on analogous compounds provides insight into its potential. For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives exhibited potent inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B), with IC50 values in the nanomolar to low micromolar range. Compound 10e from this series showed moderate inhibiting activities against all four kinases. This suggests that the 3-substituted pyrazole scaffold is a viable starting point for multi-targeted kinase inhibitors.

The selectivity of these inhibitors is highly sensitive to the substitutions on the pyrazole ring. Even small modifications can significantly alter the selectivity profile across the kinome. For example, another pyrazole derivative, compound 28 , was found to be a selective inhibitor of cyclin-dependent kinases CDK12 and CDK13, with IC50 values of 9 nM and 5.8 nM, respectively.

Table 1: Example of In Vitro Kinase Inhibition by a 3-Substituted Pyrazole Derivative (Compound 10e)

| Kinase Target | IC50 (µM) | Reference |

|---|---|---|

| JAK2 | 0.166 | |

| JAK3 | 0.057 | |

| Aurora A | 0.939 | |

| Aurora B | 0.583 |

Protease and Other Enzyme Inhibition Profiles (in vitro)

The 1H-pyrazol-5-amine core is also a key structural element in the development of protease inhibitors. A series of flexible acylated 1H-pyrazol-5-amines were identified as potent thrombin inhibitors, a key serine protease involved in thrombosis. The inhibitory properties were significantly influenced by the substituent at the 3-position of the pyrazole core.

A comparative study showed that a 3-pyridyl-substituted derivative (24e ) was a highly potent thrombin inhibitor with an IC50 of 16 nM. Its 3-phenyl-substituted analog (24g ), which is structurally similar to this compound, was less potent but still active, with an IC50 of 419 nM. In contrast, a 3-cyclohexyl-substituted compound showed no activity, highlighting the importance of an aromatic or heteroaromatic group at this position for thrombin inhibition.

Table 2: In Vitro Thrombin (FIIa) Inhibition by 3-Substituted 1H-Pyrazol-5-Amine Analogs

| Compound | Substituent at 3-Position | FIIa IC50 (nM) | Reference |

|---|---|---|---|

| 24e | 3-pyridyl | 16 | |

| 24g | 3-phenyl | 419 | |

| 24i | 3-cyclohexyl | > 5000 |

Beyond proteases, pyrazole derivatives have shown inhibitory activity against other enzymes. Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible, and non-competitive inhibitors of monoamine oxidases (MAOs). Additionally, some pyrazole compounds have been investigated as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, indicating their potential as novel antibiotics.

In Vitro Receptor Binding Assays and Ligand Efficacy

Pyrazole-based compounds have been identified as effective ligands for G-protein coupled receptors (GPCRs). Through focused screening, a novel pyrazole-based small molecule agonist (8 ) of the apelin receptor was discovered, exhibiting an EC50 of 21.5 µM and a Ki of 5.2 µM.

Further optimization of this initial hit led to the development of more potent agonists. Structural modifications at the N1 position of the pyrazole core and the amino acid side-chain provided compounds with EC50 values under 100 nM. This demonstrates that the pyrazole scaffold can be effectively modified to produce high-efficacy ligands for GPCRs. Functional selectivity was also observed, with several compounds showing a bias towards calcium mobilization over β-arrestin recruitment, which may reduce receptor internalization and desensitization.

In a different context, a series of 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-one inhibitors were developed from a screening hit that demonstrated high ligand efficiency against the kinase GSK3β. This highlights the pyrazole core's ability to form potent interactions within binding sites while maintaining a low molecular weight.

Evaluation of In Vitro Antimicrobial Activity (Antibacterial, Antifungal)

The pyrazole nucleus is a common feature in many compounds developed for their antimicrobial properties. Numerous studies have synthesized and evaluated various pyrazole derivatives, revealing a broad spectrum of activity against pathogenic bacteria and fungi.

Antibacterial Efficacy Against Specific Bacterial Strains (in vitro)

Substituted pyrazole derivatives have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. A study of 1,3,5-trisubstituted pyrazole derivatives showed mild to good activity against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae.

The nature and position of substituents on the pyrazole ring often dictate the potency of the antibacterial effect. For example, a series of 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles were synthesized and found to be active against all bacterial strains tested, with their minimum inhibitory concentration (MIC) determined. Another study synthesized pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds, with several showing high inhibition potency against methicillin-resistant Staphylococcus aureus (MRSA) and B. subtilis at low concentrations (5-10 µg/mL).

Table 3: Examples of In Vitro Antibacterial Activity of Pyrazole Derivatives

| Bacterial Strain | Compound Type | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| S. aureus (Gram +) | 1,3,5-trisubstituted pyrazoles | Agar diffusion | Mild to good activity | |

| E. coli (Gram -) | 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles | MIC | Active | |

| B. subtilis (Gram +) | Pyrazole-thiazole hybrid (Compound 19) | MIC | 5 µg/mL | |

| MRSA (Gram +) | Pyrazole-pyrimidine hybrid (Compound 12) | MIC | 10 µg/mL |

Antifungal Activity Assessment (in vitro)

The pyrazole scaffold is also integral to many compounds with significant antifungal properties. Derivatives have been tested against a variety of pathogenic and mycotoxic fungal strains, including Aspergillus niger, Aspergillus flavus, Penicillium chrysogenum, and Candida albicans.

In one study, a pyrazole derivative (3b ) was identified as the most effective compound out of twenty derivatives tested against A. niger and A. flavus, showing inhibition zone diameters of 32.0 mm and 30.0 mm, respectively, comparable to the control drug Fluconazole. This compound demonstrated 100% antifungal activity at concentrations between 500 and 1000 µg/ml. Other research has confirmed the potential of pyrazole derivatives against fungi, with some pyrazole-thiazole hybrids showing strong effects against C. albicans at MICs as low as 5 µg/mL.

Table 4: Examples of In Vitro Antifungal Activity of Pyrazole Derivatives

| Fungal Strain | Compound Type / ID | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Aspergillus niger | Pyrazole 3b | Inhibition Zone Diameter | 32.0 mm | |

| Aspergillus flavus | Pyrazole 3b | Inhibition Zone Diameter | 30.0 mm | |

| Candida albicans | Pyrazole-thiazole hybrid (Compound 12) | MIC | 5 µg/mL | |

| Candida albicans | Pyrazole-thiazole hybrid (Compound 13) | MIC | 5 µg/mL |

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines In Vitro

The pyrazole scaffold is a significant pharmacophore that demonstrates a multitude of pharmacological activities, including anticancer properties. ias.ac.inresearchgate.net Derivatives of 5-aminopyrazole, in particular, have been a focus of research for developing novel chemotherapeutic agents capable of inhibiting or reversing carcinogenesis. nih.gov Numerous studies have evaluated various substituted pyrazole compounds for their in vitro antiproliferative and cytotoxic effects against a wide array of human cancer cell lines. alliedacademies.org These investigations have shown that pyrazole derivatives can exhibit moderate to potent anticancer activity against cell lines derived from breast, prostate, liver, colon, and lung cancers, among others. nih.govrsc.orgresearchgate.net

For instance, certain novel 5-amino pyrazole derivatives have demonstrated interesting growth inhibitory effects against breast cancer cell lines such as MCF-7. nih.govresearchgate.net The cytotoxic effects are often observed to be dose- and time-dependent. nih.gov In broader screenings conducted by the National Cancer Institute (NCI), some 1,3,4-trisubstituted pyrazole derivatives have displayed potent and selective activity against various cancer cell lines, including those for colon, renal, and non-small cell lung cancer. alliedacademies.org The core structure, featuring an amine group at the C5 position and an aryl substituent at the C3 position, as seen in this compound, is a recurring motif in compounds identified with promising cytotoxic potential. nih.govalliedacademies.org

The cytotoxic potential of pyrazole derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit the growth of a cell population by 50% and are a key metric in dose-response studies. A range of IC50 values has been reported for various pyrazole compounds, indicating that their potency is highly dependent on the specific substitution pattern on the pyrazole and adjacent rings.

For example, certain pyrazole derivatives have shown selective activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range. nih.gov One study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives identified a compound that was significantly more potent against the MDA-MB-468 triple-negative breast cancer cell line than the standard drug Paclitaxel, with an IC50 value of 6.45 µM after 48 hours of treatment. nih.gov Other studies have reported pyrazoline derivatives exhibiting promising activity against liver (HepG2) and breast (MCF-7) cancer cell lines with IC50 values as low as 4.25 µg/ml and 4.50 µg/ml, respectively, comparable to the standard drug doxorubicin. researchgate.net

Table 1: Examples of In Vitro Cytotoxic Activity (IC50) of Various Pyrazole Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Methoxy-substituted Pyrazole | MCF-7 | Breast | 10 µM | nih.gov |

| 1,3,5-Triaryl Pyrazoline (Compound 3f) | MDA-MB-468 | Breast (Triple Negative) | 14.97 µM (24h) | nih.gov |

| 1,3,5-Triaryl Pyrazoline (Compound 3f) | MDA-MB-468 | Breast (Triple Negative) | 6.45 µM (48h) | nih.gov |

| Pyrazoline bearing Benzofuran moiety (Compound 5c) | HepG2 | Liver | 4.25 µg/ml | researchgate.net |

| Pyrazoline bearing Benzofuran moiety (Compound 5c) | MCF-7 | Breast | 4.50 µg/ml | researchgate.net |

| 1,3,4-Trisubstituted Pyrazole (Compound 4c) | SW-620 | Colon | 0.52 µM (GI50) | alliedacademies.org |

Note: The data presented are for structurally related pyrazole derivatives and not specifically for this compound. GI50 refers to the concentration for 50% growth inhibition.

Investigations into the mechanisms underlying the cytotoxic activity of pyrazole derivatives have revealed their ability to interfere with key cellular processes. Several studies suggest that these compounds can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. researchgate.net For example, one pyrazole derivative was shown to provoke apoptosis in MDA-MB-468 breast cancer cells, which was accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased activity of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.gov

Furthermore, pyrazole compounds have been found to affect the cell cycle. Treatment of cancer cells with certain pyrazoles has led to cell cycle arrest in specific phases, such as G1 or S phase, thereby preventing cell proliferation. nih.govresearchgate.net The ability of some derivatives to induce significant cellular cycle arrest highlights a potential mechanism for their antiproliferative effects. researchgate.net In some cases, the observed cytotoxicity has been linked to the induction of autophagy, a cellular process of self-degradation, in addition to apoptosis. researchgate.net

Antioxidant and Free Radical Scavenging Properties In Vitro

In addition to their anticancer properties, pyrazole derivatives have garnered significant attention for their antioxidant and free radical scavenging activities. researchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in the pathology of various diseases, including cancer. banglajol.info The ability of pyrazole compounds to neutralize free radicals makes them promising candidates for therapeutic development. banglajol.infoijrps.com